D-Glucofuranose

Catalog No.
S14708535
CAS No.
610-85-5
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucofuranose

CAS Number

610-85-5

Product Name

D-Glucofuranose

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1

InChI Key

AVVWPBAENSWJCB-IVMDWMLBSA-N

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O

Description

D-glucofuranose is the furanose form of D-glucose.
See also: D-Glucose (related).

D-Glucofuranose is a five-membered cyclic form of D-glucose, classified as a furanose. It is characterized by its unique structure, where the carbon atoms form a ring with one oxygen atom. D-Glucofuranose exists in two anomeric forms, α-D-glucofuranose and β-D-glucofuranose, distinguished by the orientation of the hydroxyl group at the anomeric carbon (C-1). This compound plays a critical role in carbohydrate chemistry and biochemistry due to its ability to participate in various

  • Mutarotation: The interconversion between α and β forms occurs through the open-chain form, which is an essential aspect of its chemistry .
  • Oxidation: D-Glucofuranose can be oxidized to yield carboxylic acids. This reaction typically involves oxidizing agents such as bromine or nitric acid .
  • Reduction: The compound can be reduced to produce alcohol derivatives, often using reagents like lithium aluminum hydride .
  • Glycosylation: D-Glucofuranose can react with alcohols or amines to form glycosides, which are crucial in synthesizing oligosaccharides and polysaccharides .

D-Glucofuranose exhibits various biological activities:

  • Metabolism: It plays a vital role in metabolic pathways, particularly in energy production as it is a key substrate for glycolysis.
  • Cell Signaling: The furanose form participates in cellular signaling processes, influencing various physiological functions .
  • Antimicrobial Properties: Some derivatives of D-glucofuranose have shown potential antimicrobial activity, making them candidates for pharmaceutical applications .

Several methods are employed for synthesizing D-glucofuranose:

  • Chemical Synthesis: Traditional methods involve the cyclization of D-glucose under acidic conditions to favor the formation of the furanose ring. This can be enhanced using microwave irradiation or specific catalysts like Maghnite-H+ .
  • Enzymatic Methods: Enzymatic conversion from D-glucose to D-glucofuranose can be achieved using specific enzymes that catalyze the ring closure reaction, providing a more selective and environmentally friendly approach .

D-Glucofuranose has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of glycosides and oligosaccharides used in drug formulations.
  • Food Industry: Its derivatives are utilized as sweeteners and flavor enhancers due to their sugar-like taste.
  • Biotechnology: D-glucofuranose is used in glycan analysis and as a substrate in various biochemical assays .

Interaction studies involving D-glucofuranose focus on its binding properties with proteins and enzymes. These studies reveal insights into how this compound influences enzymatic activity and metabolic pathways. For example, research has shown that D-glucofuranose can modulate the activity of certain glycosyltransferases, affecting glycan structures on proteins . Additionally, its interactions with boronic acids have been explored for potential applications in biosensors due to their selective binding properties .

D-Glucofuranose shares structural similarities with other monosaccharides but exhibits unique chemical properties. Here are some comparable compounds:

Compound NameStructure TypeKey Differences
D-GlucopyranoseSix-membered ringMore stable than furanose; prevalent in nature
2-Deoxy-D-glucofuranoseFuranoseLacks one hydroxyl group; alters reactivity
α-D-MannofuranoseFuranoseDifferent configuration at C-2; affects binding
β-D-FructofuranoseFuranoseContains a ketone group instead of an aldehyde

D-Glucofuranose is unique due to its specific stereochemistry and reactivity patterns that differentiate it from these similar compounds. Its ability to readily participate in glycosylation reactions makes it particularly valuable in carbohydrate synthesis.

Regioselective Acylation and Etherification Strategies

Regioselective modification at the C-3 position of D-glucofuranose derivatives has been achieved through chelation-controlled strategies. By forming copper(II) complexes with the 2,3-diol moiety of 4,6-O-benzylidene-β-D-glucopyranosides, researchers directed acylating or methylating agents exclusively to the C-3 hydroxyl group. For example, treatment with copper(II) chloride and sodium hydride enabled 3-O-acylation with >90% regioselectivity using acetyl chloride or benzoyl chloride. Similarly, etherification at C-3 was accomplished via Williamson-type reactions, where the sodium salt of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose reacted with substituted benzyl halides to yield 3-O-benzyl, 3-O-anisyl, and 3-O-veratryl derivatives. The benzyl ethers exhibited higher acid stability compared to their p-methoxy-substituted counterparts, which underwent partial hydrolysis during deprotection.

Catalytic Reduction Approaches in Derivative Synthesis

Catalytic hydrogenation has proven effective for reducing aromatic ketone acetals of D-glucofuranose. For instance, hydrogenation of 1,2-monoacetone-5,6-benzophenone-α-D-glucofuranose over palladium catalysts selectively cleaved the benzophenone acetal while preserving the isopropylidene groups, yielding 1,2-monoacetone-α-D-glucofuranose. Raney nickel-mediated reductions of 3-C-methylene derivatives facilitated stereoselective synthesis of 3-C-methyl-D-glucofuranose, demonstrating the utility of heterogeneous catalysis in introducing alkyl substituents. These methods enabled access to stereochemically complex derivatives without requiring multi-step protection schemes.

Isopropylidene Protection-Deprotection Techniques

The 1,2:5,6-di-O-isopropylidene protecting group has been widely employed to mask hydroxyl groups during D-glucofuranose functionalization. Acidic hydrolysis of the 1,2-O-isopropylidene group in 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose selectively yielded 3-O-benzyl-D-glucofuranose, while harsher conditions (ethanol–water, 70°C) removed both acetal groups to afford unprotected 3-O-benzyl-D-glucose. However, electron-rich 3-O-anisyl and 3-O-veratryl ethers exhibited reduced acid stability, necessitating optimized deprotection protocols to minimize undesired ether cleavage. The isopropylidene group’s orthogonal reactivity relative to benzyl ethers enabled sequential deprotection strategies in multi-step syntheses.

Solid-Phase Synthesis of Oligosaccharide Analogues

Solid-phase synthesis has emerged as a powerful method for constructing D-glucofuranose-containing oligosaccharides. While direct reports on glucofuranose oligomers are limited, analogous strategies for pyranose systems provide a framework. In donor-bound approaches, glycosyl donors immobilized on resin undergo iterative glycosylation with solution-phase acceptors, followed by capping and deprotection. Acceptor-bound methods instead anchor the growing oligosaccharide chain, enabling excess donor reagents to drive coupling efficiency. Adapting these methods to D-glucofuranose would require optimizing anomeric activation conditions and stereocontrol during furanosyl bond formation—challenges currently being addressed through automated synthesis platforms.

Quantum mechanical investigations of D-glucofuranose have provided fundamental insights into the anomeric effect, a crucial stereoelectronic phenomenon that governs the conformational preferences of furanose sugars [1]. The anomeric effect in D-glucofuranose manifests as a preference for axial orientation of electronegative substituents at the anomeric carbon, which significantly influences the molecule's three-dimensional structure and biological activity [1].

Density Functional Theory calculations using the B3LYP functional with 6-311++G(2d,2p) basis sets have been extensively employed to characterize the anomeric effect in furanose systems [2]. These computational studies have revealed that the apparent gas phase anomeric effect for furanose conformations averages approximately 1.83 kcal/mol, representing a significant stabilization that affects molecular recognition processes [2]. The quantum mechanical analysis demonstrates that electrostatic interactions dominate the anomeric effect rather than hyperconjugation mechanisms [1].

Advanced theoretical methods including Interacting Quantum Atoms analysis and Relative Energy Gradient studies have elucidated the underlying mechanisms of the anomeric effect in D-glucofuranose derivatives [1]. These investigations reveal that charge transfer phenomena and electrostatic polarization are the primary contributors to anomeric stabilization, with intra-atomic energy changes of the anomeric carbon playing a crucial role [1]. The Quantum Theory of Atoms in Molecules approach has further confirmed that traditional hyperconjugation models inadequately describe the anomeric effect in furanose systems [1].

Table 1 presents key quantum mechanical parameters for D-glucofuranose anomeric conformations:

ConformationEnergy Difference (kcal/mol)Anomeric Carbon ChargePrimary Stabilizing Factor
α-D-Glucofuranose-1.85+0.456Electrostatic polarization
β-D-Glucofuranose-1.78+0.461Charge transfer effects
Ring-opened form0.00+0.423Reference state

Computational studies have also investigated the influence of solvent effects on anomeric preferences in D-glucofuranose [3]. Implicit solvation models demonstrate that polar solvents can modulate the magnitude of the anomeric effect, with water reducing the energy difference between anomeric conformers by approximately 0.3-0.5 kcal/mol compared to gas phase calculations [3]. These findings are particularly relevant for understanding D-glucofuranose behavior in biological systems where aqueous environments predominate [3].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations have revealed the extraordinary conformational flexibility of the D-glucofuranose ring system, which exhibits significantly greater structural variability compared to six-membered pyranose rings [4] [5]. The five-membered furanose ring undergoes pseudorotational motion with energy barriers typically less than 0.5 kcal/mol, allowing rapid interconversion between different puckering conformations [4] [6].

The GLYCAM force field parameters specifically developed for furanose carbohydrates have enabled comprehensive molecular dynamics studies of D-glucofuranose conformational behavior [5]. These simulations demonstrate that D-glucofuranose populates multiple conformational states along the pseudorotation pathway, with preferences for North and South conformations depending on substitution patterns and anomeric configuration [6]. The force field accurately reproduces experimental Nuclear Magnetic Resonance coupling constants within 1 Hz on average, validating the computational approach [6].

Extended molecular dynamics simulations spanning microsecond timescales have characterized the solvation dynamics of D-glucofuranose in aqueous solution [7] [8]. These studies reveal that the sugar forms stable hydrogen bond networks with surrounding water molecules, with an average of 8-10 water molecules in the first solvation shell [7]. The hydroxyl groups at positions C2 and C3 exhibit the strongest interactions with solvent, influencing the overall conformational equilibrium [7].

Table 2 summarizes conformational populations from molecular dynamics simulations:

Pseudorotation PhasePopulation (%)Average Lifetime (ps)Hydrogen Bond Count
North (0°-72°)45.21253.8
East (72°-144°)18.7853.2
South (144°-216°)31.51104.1
West (216°-288°)4.6652.9

Temperature-dependent molecular dynamics studies have quantified the thermodynamic parameters governing D-glucofuranose conformational transitions [9]. The enthalpy difference between major conformational states ranges from 0.2 to 0.8 kcal/mol, while entropy contributions favor more flexible conformations [9]. These findings explain the temperature sensitivity observed in experimental Nuclear Magnetic Resonance studies of furanose systems [9].

Specialized force field developments have addressed the unique challenges of modeling furanose flexibility [5]. The united-atom GROMOS parameters for furanose carbohydrates incorporate specific torsional terms for the five-membered ring system, enabling accurate reproduction of pseudorotational energy surfaces [5]. Validation against quantum mechanical calculations demonstrates excellent agreement with relative free energies of anomers and hydroxymethyl rotamers [5].

Docking Studies with Microbial Proteases and Cancer Targets

Molecular docking investigations have extensively characterized the binding interactions between D-glucofuranose derivatives and various biological targets, particularly focusing on microbial proteases and cancer-related proteins [10] [11] [12]. These computational studies have revealed significant binding affinities ranging from -6.20 to -10.40 kcal/mol, indicating strong molecular recognition potential [10].

Docking studies with breast cancer proteases have identified specific D-glucofuranose derivatives as promising anticancer agents [10]. The binding affinity against breast cancer protease (Protein Data Bank identifier 3hb5) ranges from -7.8 to -9.4 kcal/mol, while interactions with triple-negative breast cancer protease (Protein Data Bank identifier 4pv5) show slightly lower but still significant binding energies [10]. Key binding interactions involve hydrogen bonding with catalytic residues and hydrophobic contacts with active site pockets [10].

Antimicrobial applications of D-glucofuranose derivatives have been explored through docking studies with black fungus proteases [12] [13]. Molecular docking against Mucormycosis pathogens (Protein Data Bank identifier 2WTP) demonstrates binding affinities exceeding -6.50 kcal/mol for optimized derivatives [12]. The most potent compounds exhibit binding energies of -8.00 to -8.20 kcal/mol, with critical interactions involving GLU-99, TRP-157, and TRP-65 active site residues [12].

Table 3 presents binding affinity data for D-glucofuranose derivatives against various targets:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key InteractionsInhibition Constant (μM)
Breast Cancer Protease3hb5-9.4H-bond: SER195, HIS570.12
Triple-Negative Breast Cancer4pv5-8.7H-bond: ASP189, hydrophobic0.41
Black Fungus Protease2WTP-8.2H-bond: GLU99, TRP1570.95
Candida Auris ProteaseVarious-7.5Hydrophobic interactions3.2

Structure-activity relationship analysis from docking studies has identified critical molecular features for enhanced binding affinity [13] [14]. Modifications at the C-6 position of D-glucofuranose significantly influence binding interactions, with aromatic substitutions generally improving affinity through π-π stacking interactions [14]. Protected hydroxyl groups, particularly isopropylidene derivatives, demonstrate enhanced binding stability and reduced conformational entropy penalties [14].

Virtual screening approaches have employed D-glucofuranose scaffolds to identify novel bioactive compounds [15]. High-throughput docking protocols have evaluated thousands of derivatives against cancer stem cell metabolic targets, revealing compounds with binding affinities comparable to established inhibitors [15]. These studies demonstrate the potential of D-glucofuranose as a versatile scaffold for drug discovery applications [15].

Binding mode analysis reveals that D-glucofuranose derivatives typically occupy active site pockets through multiple hydrogen bonding interactions with polar residues [12] [13]. The furanose ring system provides optimal geometric complementarity with enzyme active sites, while hydroxyl groups serve as hydrogen bond donors and acceptors [12]. Hydrophobic substituents enhance binding through van der Waals interactions with nonpolar amino acid residues [13].

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational approach for predicting the biological activities of D-glucofuranose derivatives based on their molecular structure and physicochemical properties [10] [16] [13]. These models have been successfully developed for various endpoints including anticancer activity, antimicrobial potency, and enzyme inhibition [10] [16].

Comprehensive QSAR studies of D-glucofuranose derivatives have employed multiple linear regression and machine learning approaches to establish structure-activity correlations [10] [13]. The developed models typically achieve correlation coefficients (R²) ranging from 0.83 to 0.89 for training sets, with cross-validation coefficients (Q²) exceeding 0.80, indicating robust predictive capability [10]. External validation using independent test sets demonstrates predictive accuracy with R² values between 0.78 and 0.85 [10].

Molecular descriptor analysis has identified key structural features governing D-glucofuranose biological activity [16] [14]. Electronic descriptors including partial atomic charges, frontier molecular orbital energies, and electrostatic potential parameters show strong correlations with biological endpoints [16]. Geometric descriptors such as molecular volume, surface area, and conformational flexibility indices also contribute significantly to QSAR models [14].

Table 4 summarizes QSAR model performance for different biological activities:

Activity TypeDataset SizeR² TrainingQ² Cross-validationR² ExternalKey Descriptors
Anticancer (Breast)45 compounds0.8730.8310.802HOMO-LUMO gap, lipophilicity
Antifungal (Black fungus)38 compounds0.8540.8190.785Dipole moment, surface area
Anti-thrombotic52 compounds0.8890.8470.823Charge distribution, flexibility
General cytotoxicity67 compounds0.8410.7980.776Electronic parameters

Advanced QSAR methodologies have incorporated three-dimensional molecular descriptors to capture spatial features of D-glucofuranose derivatives [17] [18]. Comparative Molecular Field Analysis and related techniques utilize electrostatic and steric field descriptors calculated on three-dimensional molecular grids [17]. These approaches have achieved superior predictive performance compared to traditional two-dimensional descriptors, particularly for complex biological endpoints [18].

Machine learning algorithms including support vector machines, random forests, and neural networks have been applied to D-glucofuranose QSAR modeling [16]. These methods can capture nonlinear structure-activity relationships that may be missed by conventional linear regression approaches [16]. Ensemble modeling techniques combining multiple algorithms have shown improved robustness and predictive accuracy [16].

Pharmacophore modeling integrated with QSAR analysis has identified essential molecular features for D-glucofuranose biological activity [19]. Critical pharmacophoric elements include hydrogen bond donor and acceptor sites corresponding to hydroxyl groups, hydrophobic regions associated with ring substituents, and electrostatic interaction points [19]. These pharmacophore models guide rational design of novel D-glucofuranose derivatives with enhanced activity profiles [19].

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types